molecular formula C5H3BrN4 B8249448 3-Azido-2-bromopyridine

3-Azido-2-bromopyridine

Cat. No. B8249448
M. Wt: 199.01 g/mol
InChI Key: IUHCKTZHEDFNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-2-bromopyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azido-2-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azido-2-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

3-Azido-2-bromopyridine and its derivatives have been extensively studied for their antiviral activities. Research indicates that various 3'-azido analogues of pyrimidine deoxyribonucleosides, closely related to 3-Azido-2-bromopyridine, show significant activity against viruses like the human immunodeficiency virus (HIV-1, HTLV-III/LAV) and Moloney-murine leukemia virus (M-MULV) (Lin, Chen, Mclaren, Gao, Ghazzouli, & Prusoff, 1987); (Lin, Guo, Schinazi, Chu, Xiang, & Prusoff, 1988).

Spectroscopic Probing

Azides, such as those in 3-Azido-2-bromopyridine, have been used as vibrational probes in spectroscopy. Their utility in IR and NMR spectroscopy has been explored, especially for studying the sugar phosphate backbone region of nucleic acids (Gai, Fenlon, & Brewer, 2010).

Complex Formation and Structural Analysis

3-Azido-2-bromopyridine plays a role in the formation of various complex compounds. For instance, its involvement in the synthesis and characterization of Mn(II) and Zn(II) azido complexes with halo-substituted pyridine derivative ligands has been documented, contributing to our understanding of complex molecular structures (Mautner, Sudy, Massoud, & Abu-Youssef, 2013).

Chemical Synthesis

In the field of chemical synthesis, 3-Azido-2-bromopyridine is used as a precursor or intermediate in various synthetic routes. For example, it has been utilized in the preparation of 3-pyridylboronic acid and other arylboronic acids, highlighting its role in organic synthesis (Li, Nelson, Jensen, Hoerrner, Cai, Larsen, & Reider, 2002).

Development of Novel Compounds

Research has also focused on creating new compounds using 3-Azido-2-bromopyridine as a starting material. This includes the synthesis of nicotine analogs and exploration of their potential applications (Zhai, Liu, Luo, Fang, & Zhao, 2002).

properties

IUPAC Name

3-azido-2-bromopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHCKTZHEDFNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-2-bromopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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